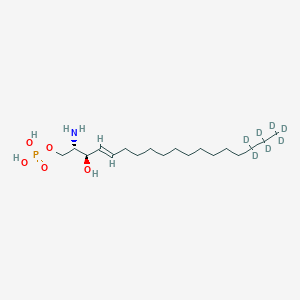
N-(3-methylphenyl)-N-(1-methyl-4-piperidinyl)-benzamide
Vue d'ensemble
Description
- Il appartient à la classe des opiacés synthétiques puissants.
N-méthyl méta-méthyl phényl fentanyl: (Numéro CAS : 2347179-20-6) est une amine aliphatique tertiaire hétérocyclique contenant deux noyaux phényliques différents et une fonction amide aromatique.
Méthodes De Préparation
Voies de synthèse :
Conditions réactionnelles : Les conditions réactionnelles spécifiques ne sont pas facilement disponibles dans la littérature.
Production industrielle : Les informations sur les méthodes de production à l'échelle industrielle sont limitées.
Analyse Des Réactions Chimiques
Réactions : En tant qu'opiacé, il peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions courants : Ceux-ci dépendraient de la voie de synthèse spécifique utilisée.
Produits principaux : Les produits principaux formés lors de sa synthèse varieraient également en fonction des conditions réactionnelles.
Applications de la recherche scientifique
Chimie : Les chercheurs étudient la réactivité, la stabilité et les interactions de ce composé avec d'autres molécules.
Biologie : Enquêtes sur ses effets sur les processus cellulaires, les récepteurs et les voies de signalisation.
Médecine : Compréhension de ses propriétés pharmacologiques, de ses utilisations thérapeutiques potentielles et de ses profils de sécurité.
Industrie : Applications possibles dans les produits pharmaceutiques ou la criminalistique.
Mécanisme d'action
Cibles : Il est probable qu'il se lie aux récepteurs opioïdes (par exemple, le récepteur μ-opioïde) dans le système nerveux central.
Voies : L'activation de ces récepteurs module la perception de la douleur, la dépression respiratoire et d'autres réponses physiologiques.
Applications De Recherche Scientifique
Chemistry: Researchers study this compound’s reactivity, stability, and interactions with other molecules.
Biology: Investigations into its effects on cellular processes, receptors, and signaling pathways.
Medicine: Understanding its pharmacological properties, potential therapeutic uses, and safety profiles.
Industry: Possible applications in pharmaceuticals or forensics.
Mécanisme D'action
Targets: likely binds to opioid receptors (e.g., μ-opioid receptor) in the central nervous system.
Pathways: Activation of these receptors modulates pain perception, respiratory depression, and other physiological responses.
Comparaison Avec Des Composés Similaires
Composés similaires : D'autres analogues du fentanyl, tels que le méta-méthylfentanyl (Numéro CAS : 1465-22-1) et le N-méthyl para-méthyl phényl fentanyl (Numéro CAS : 2710510-11-3), présentent des similitudes structurales .
Unicité : Il se distingue par son motif de substitution spécifique.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-N-(1-methylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-16-7-6-10-19(15-16)22(18-11-13-21(2)14-12-18)20(23)17-8-4-3-5-9-17/h3-10,15,18H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYMYUWEUXEFSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2CCN(CC2)C)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801036933 | |
| Record name | N-methyl meta-methyl Phenyl fentanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801036933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2347179-20-6 | |
| Record name | N-methyl meta-methyl Phenyl fentanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801036933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


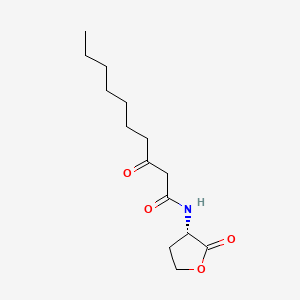


![trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide](/img/structure/B3026023.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-hexanone, monohydrochloride](/img/structure/B3026025.png)
![(1R,2R,5S,8S,9S,12R,14S,17R,18R,21S,24S,25S,28R,30S)-2,9,18,25-Tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B3026026.png)
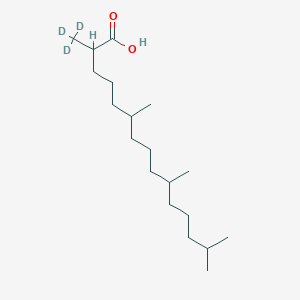
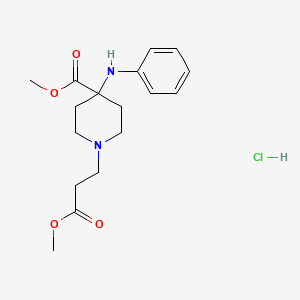
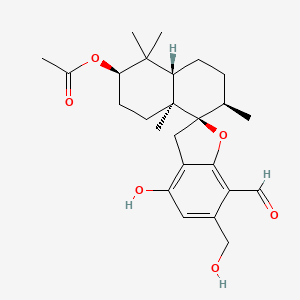
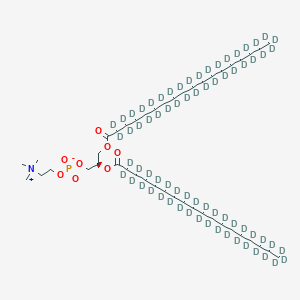
![3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride](/img/structure/B3026034.png)
